,10-Anthracenedicarboxaldehyde (ADCA) is a small organic molecule with the chemical formula C₁₆H₁₀O₂. It is a white to pale yellow solid that is slightly soluble in common organic solvents.
Researchers have developed various methods for synthesizing ADCA, including:
These methods allow researchers to obtain ADCA for further study and exploration of its properties.
The unique structure and properties of ADCA make it a potential candidate for various scientific research applications, including:
Anthracene-9,10-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₁₀O₂. It is a derivative of anthracene, characterized by the presence of two formyl groups located at the 9 and 10 positions of the anthracene ring. This compound typically appears as yellow crystalline solids and is soluble in common organic solvents, making it a versatile building block in organic synthesis and materials science .
Research indicates that anthracene-9,10-dicarbaldehyde exhibits potential biological activities, particularly in drug development. It has been explored for its use as a fluorescent probe in biological imaging, which can help visualize cellular processes. Additionally, derivatives of this compound have shown anticancer activity in experimental models, indicating its potential therapeutic applications .
The primary method for synthesizing anthracene-9,10-dicarbaldehyde is through the Vilsmeier-Haack reaction, which involves the formylation of anthracene. The process includes:
Alternative methods may include variations in reaction conditions to optimize yield and purity, particularly for industrial applications .
Anthracene-9,10-dicarbaldehyde has a wide range of applications across various fields:
Studies have shown that anthracene-9,10-dicarbaldehyde can form supramolecular assemblies due to its structure. These assemblies are formed through non-covalent interactions between molecules, which are crucial in materials science and nanotechnology. The compound's ability to interact with various substrates allows it to participate in complex molecular architectures .
Anthracene-9,10-dicarbaldehyde shares structural similarities with other anthracene derivatives but possesses unique features due to its two aldehyde groups. Here are some similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Anthracene | Base structure without functional groups | Simple hydrocarbon structure |
Anthracene-9-carbaldehyde | One formyl group at position 9 | Less reactive than anthracene-9,10-dicarbaldehyde |
9,10-Anthraquinone | Oxidized derivative with ketone groups | Exhibits different reactivity and properties |
Anthracene-9,10-dimethanol | Two hydroxymethyl groups instead of aldehydes | Alters solubility and reactivity |
Anthracene-9,10-dicarbaldehyde's dual aldehyde functionality enhances its reactivity compared to similar compounds, making it particularly valuable for synthetic applications and biological studies .
Anthracene-9,10-dicarbaldehyde (C₁₆H₁₀O₂) is a polycyclic aromatic hydrocarbon derivative classified as an acene-9,10-dialdehyde. Its systematic IUPAC name, anthracene-9,10-dicarbaldehyde, reflects the positions of the two aldehyde (-CHO) groups on the central ring of the anthracene core. The molecule’s planar structure enables extended π-conjugation, distinguishing it from monoaldehyde derivatives like anthracene-9-carbaldehyde.
The compound’s synthesis was first reported in the late 20th century, with significant advancements in the 1990s. A landmark multistep synthesis via dispiro-oxirane intermediates was patented in 1999 (US4211726A), enabling scalable production. Recent eco-friendly protocols using 9,10-dibromoanthracene and lithium-halogen exchange reactions have improved yields to ~47%.
Anthracene-9,10-dicarbaldehyde serves as a critical building block for:
Property | Value |
---|---|
IUPAC Name | Anthracene-9,10-dicarbaldehyde |
Molecular Formula | C₁₆H₁₀O₂ |
Molecular Weight | 234.25 g/mol |
CAS Registry Number | 7044-91-9 |
SMILES | O=CC1=C2C=CC=CC2=C(C=O)C2=C1C=CC=C2 |
InChI Key | SBRUFOSORMQHES-UHFFFAOYSA-N |
Data sourced from PubChem and ChemSpider.
Irritant